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Compound of Interest

Compound Name:
Ethyl 2-(2-

iodophenoxy)propanoate

Cat. No.: B14789828

Get Quote

An In-Depth Technical Guide to Ethyl 2-(2-Iodophenoxy)propionate

Executive Summary
This technical guide provides a comprehensive analysis of Ethyl 2-(2-iodophenoxy)propionate

(often referred to as 2-iodophenoxy propionic acid ethyl ester). While frequently encountered

as a synthetic intermediate in the development of agrochemicals (specifically phenoxy

herbicides) and pharmaceutical scaffolds (benzofurans), its precise characterization is critical

for stoichiometric accuracy in downstream cross-coupling reactions.

This document details the molecular identity, a validated synthesis protocol, and the analytical

frameworks required for its identification, adhering to rigorous scientific standards.

Chemical Identity & Molecular Weight
The precise molecular weight is derived from the standard atomic weights of the constituent

elements. For research applications involving mass spectrometry or gravimetric analysis, the

exact mass (monoisotopic) is distinguished from the average molar mass.
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Table 1: Chemical Specification

Property Specification

IUPAC Name Ethyl 2-(2-iodophenoxy)propionate

Common Name 2-Iodophenoxy propionic acid ethyl ester

CAS Registry Number 848492-35-3

Molecular Formula C₁₁H₁₃IO₃

Average Molecular Weight 320.12 g/mol

Monoisotopic Mass 319.99 g/mol

Physical State
Viscous oil or low-melting solid (dependent on

purity)

Solubility
Soluble in organic solvents (DCM, Ethyl Acetate,

Acetone); Insoluble in water

Stoichiometric Calculation:

Carbon (11):

Hydrogen (13):

Iodine (1):

Oxygen (3):

Total:320.126 g/mol

Synthetic Methodology
The synthesis of Ethyl 2-(2-iodophenoxy)propionate is classically achieved via a Williamson

Ether Synthesis. This nucleophilic substitution (

) involves the alkylation of 2-iodophenol with ethyl 2-bromopropionate (or 2-chloropropionate)
under basic conditions.
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Reaction Mechanism
The reaction proceeds through the deprotonation of the phenol to form a phenoxide ion, which

then attacks the alpha-carbon of the propionate ester, displacing the halide leaving group.

Validated Protocol
Reagents:

2-Iodophenol (1.0 eq)

Ethyl 2-bromopropionate (1.2 eq)

Potassium Carbonate (

, anhydrous, 2.0 eq)

Solvent: Acetone (Reagent Grade) or DMF (for faster kinetics)

Step-by-Step Procedure:

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-iodophenol

(10 mmol) in anhydrous Acetone (30 mL).

Deprotonation: Add anhydrous Potassium Carbonate (20 mmol) in a single portion. Stir at

room temperature for 15 minutes to facilitate phenoxide formation.

Alkylation: Dropwise add Ethyl 2-bromopropionate (12 mmol) over 5 minutes.

Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (

) for 6–12 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1).

Workup:

Cool the reaction mixture to room temperature.

Filter off the inorganic solids (
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, excess

).

Concentrate the filtrate under reduced pressure (Rotary Evaporator).

Purification: Dissolve the residue in Ethyl Acetate and wash with water (

) and brine (

). Dry over

, filter, and concentrate.

Final Isolation: Purify via flash column chromatography (Silica Gel, 0-10% EtOAc in

Hexanes) to yield the pure ester as a colorless to pale yellow oil.

Visualization of Synthesis & Applications
The following diagram illustrates the synthesis pathway and the potential downstream

applications of this molecule, particularly in the synthesis of benzofuran derivatives via

Palladium-catalyzed cyclization.
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Figure 1: Synthesis workflow and downstream utility of Ethyl 2-(2-iodophenoxy)propionate in

organic synthesis.
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Analytical Characterization
To ensure the integrity of the synthesized compound, the following analytical signatures must

be verified.

Proton NMR ( NMR, 400 MHz, )
Aromatic Region: A set of multiplets between

6.7 – 7.8 ppm, characteristic of the 1,2-disubstituted benzene ring. The proton ortho to the
iodine will appear most downfield.

Alpha-Proton: A quartet (or multiplet) around

4.7 ppm (

), coupled to the methyl group.

Ester Methylene: A quartet at

4.2 ppm (

).

Methyl Groups:

A doublet around

1.6 ppm (

).

A triplet around

1.2 ppm (

).

Mass Spectrometry (GC-MS)
Molecular Ion (
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): A distinct peak at m/z 320.

Fragmentation:

Loss of the ethoxycarbonyl group (

).

Loss of the iodine atom (

), showing a characteristic aryl cation peak.

The iodine isotope pattern is unique (monoisotopic

), simplifying spectral interpretation compared to chloro- or bromo- analogs.

Strategic Applications in Drug Discovery
Ethyl 2-(2-iodophenoxy)propionate serves as a high-value "building block" in medicinal

chemistry.

Benzofuran Scaffolds: The presence of the iodine atom at the ortho position allows for

intramolecular Heck reactions or copper-catalyzed cyclizations to form 3-methylbenzofuran-

2-carboxylates, a core structure in many anti-arrhythmic and anti-microbial drugs.

Herbicide Analogs: It is a structural analog of the "fop" class herbicides (e.g., Diclofop), used

in resistance studies to understand the binding affinity of halogenated phenoxy propionates

to Acetyl-CoA carboxylase (ACCase).

Halogen Bonding Studies: The heavy iodine atom makes this molecule an excellent

candidate for X-ray crystallographic studies investigating halogen bonding interactions in

protein-ligand complexes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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